Fatty acids, olive-oil, Et esters

Description

Properties

IUPAC Name |

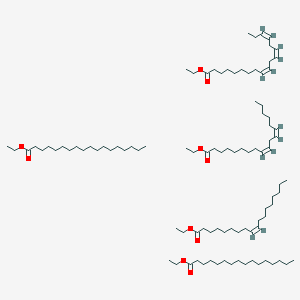

ethyl hexadecanoate;ethyl (9Z,12Z)-octadeca-9,12-dienoate;ethyl octadecanoate;ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate;ethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3/b;12-11-;9-8-,12-11-;6-5-,9-8-,12-11-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUIOBPENFDKLG-IBAIYALWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H184O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oils, edible: olive is a pale yellow oily liquid. Insolube in water and less dense than water. Hence floats on water. Contains principally glycerides of oleic, palmitic and linoleic acids., Pale yellow or light greenish-yellow liquid with a slight odor; [HSDB] Yellow viscous liquid; [Carolina Biological Supply MSDS] | |

| Record name | OILS, EDIBLE: OLIVE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Olive oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | OILS, EDIBLE: OLIVE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

437 °F (USCG, 1999), 437 °F (closed cup) | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2780 | |

| Record name | OILS, EDIBLE: OLIVE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2780 | |

| Record name | Olive oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ether, chloroform, and carbon disulfide; sparingly soluble in alcohol, Slightly soluble in alcohol; miscible with ether, chloroform, carbon disulfide, INSOL IN WATER | |

| Details | National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-153 | |

| Record name | Olive oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.915 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914-0.919 at 15 °C/15 °C; 0.909-0.915 at 25 °C/25 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1178 | |

| Record name | OILS, EDIBLE: OLIVE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1178 | |

| Record name | Olive oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.17 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | OILS, EDIBLE: OLIVE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

When bought in bulk or from unlabeled containers, cottonseed oil, colza oil, grapeseed oil, sesame oil, or other bland oils are not uncommonly found as adulterants., Determination of tea seed oil in olive oil. | |

| Details | Association of Official Analytical Chemists. Official Methods of Analysis. 10th ed. and supplements. Washington, DC: Association of Official Analytical Chemists, 1965. New editions through 13th ed. plus supplements, 1982., p. 13/457 28.117 | |

| Record name | Olive oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow or light greenish-yellow oil ... Begins to get turbid at +5 to +10 °C, below 0 °C it forms a whitish, granular mass | |

CAS No. |

8001-25-0, 92044-99-0 | |

| Record name | OILS, EDIBLE: OLIVE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl olivate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092044990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olive oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, olive-oil, Et esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.086.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Olive oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Olive oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Formation Mechanisms of Olive Oil Faees

Endogenous Enzymatic Pathways in Olive Fruit and During Processing

The olive fruit itself and the processes it undergoes during oil extraction contain the necessary components and enzymatic machinery for the synthesis of FAEEs. These endogenous pathways are critical in determining the initial concentration of these esters in the freshly extracted oil.

Activity of Lipolytic Enzymes and Release of Free Fatty Acids

The fundamental prerequisite for the formation of FAEEs is the availability of free fatty acids (FFAs). In intact olive fruit, fatty acids are predominantly stored in the form of triacylglycerols (TAGs). oliveoilsource.com However, various factors can trigger the activity of lipolytic enzymes, primarily lipases (EC 3.1.1.3), which catalyze the hydrolysis of TAGs, releasing FFAs and glycerol (B35011). oliveoilsource.comnih.gov This process, known as lipolysis, can be initiated by mechanical damage to the olive fruit, such as bruising or insect infestation, and is a key step during the crushing and malaxation stages of olive oil extraction. floridaolive.org During these processing steps, the cellular structure is disrupted, bringing lipolytic enzymes into contact with their TAG substrates. floridaolive.orgpbf.hr The "acidity" of olive oil is a direct measure of the extent of this breakdown of triacylglycerols into free fatty acids. oliveoilsource.com The composition of these FFAs varies depending on the olive cultivar, fruit maturity, and environmental conditions, with oleic acid being the most abundant. oliveoilsource.comnih.gov

Biogenesis of Ethanol (B145695) via Alcohol Dehydrogenase Activity in Olive Drupes

The second crucial component for FAEE formation is ethanol. While microbial fermentation is a major source of ethanol, the olive fruit itself can produce this alcohol through endogenous enzymatic activity. researchgate.net Specifically, alcohol dehydrogenase (ADH) enzymes present in the pericarp tissues of developing olive fruits are capable of producing alcohols. nih.gov Research has identified at least three distinct ADH enzymes in olives, with varying affinities for different substrates and coenzymes (NADH and NADPH). nih.gov These enzymes are involved in the biogenesis of six-carbon alcohols, which contribute to the aroma of olive oil, and can also produce ethanol. nih.gov Ethanol can accumulate naturally in the olive fruit as an anaerobic metabolite during ripening, even while the fruit is still on the tree. researchgate.net

Enzymatic Esterification of Fatty Acids with Ethanol

Once both free fatty acids and ethanol are present in the olive paste, the formation of FAEEs can occur through enzymatic esterification. nih.govnagoya-u.jp This reaction is catalyzed by lipases, which, under conditions of low water activity, can drive the synthesis of esters from an acid and an alcohol. nih.govnagoya-u.jp The same lipases that are responsible for the release of FFAs can also catalyze their esterification with ethanol. This process is a reversible reaction, but the formation of FAEEs can be favored under specific conditions present during oil processing and storage. nagoya-u.jp The rate of FAEE formation is not solely limited by the concentration of free fatty acids but appears to be more strongly correlated with the availability of free alcohols like ethanol. researchgate.net

Microbial Contribution to FAEE Formation During Olive Handling and Storage

The handling and storage of olives post-harvest and prior to processing represent a critical window for microbial activity that can significantly contribute to the formation of FAEEs. The conditions during this period can either promote or inhibit the growth of various microorganisms that play a role in producing the necessary precursors for ester formation.

Chemical Esterification under Acidic Conditions

In addition to enzymatic esterification, the formation of FAEEs can also occur through a non-enzymatic, chemical pathway, particularly under acidic conditions. nih.gov The presence of free fatty acids creates an acidic environment within the olive paste and the resulting oil. This acidity can act as a catalyst for the esterification reaction between the free fatty acids and any available ethanol. nih.gov This chemical esterification is a second-order reaction and can continue to occur during the storage of the olive oil, provided that both free fatty acids and ethanol are present. nih.gov The rate of this reaction is influenced by factors such as temperature and the concentration of the reactants. Therefore, poor quality olives that have undergone both significant lipolysis (leading to high FFA content) and fermentation (leading to high ethanol content) are particularly prone to developing high levels of FAEEs through both enzymatic and chemical esterification pathways. researchgate.net

Influence of Olive Fruit Physiological State on FAEE Precursors

The intrinsic characteristics of the olive fruit, heavily influenced by its maturity and integrity, play a fundamental role in dictating the initial concentrations of ethanol and free fatty acids, the essential building blocks for FAEEs.

Impact of Ripening Stages on Ethanol Content

The ethanol content in olive fruit is not static; it evolves throughout the ripening process. Research indicates that for cultivars such as 'Picual', 'Hojiblanca', and 'Arbequina', the ethanol concentration within the fruit increases as it matures. acs.orgnih.gov This increase is generally slight at the beginning of maturation, followed by a more rapid rise. acs.org

A study on these three cultivars found that ethanol content varied from 0.56 to 58 mg/kg. acs.orgnih.gov The 'Hojiblanca' variety, in particular, exhibited the most significant increase in ethanol content during ripening. acs.orgnih.govresearchgate.net This natural accumulation of ethanol in the fruit on the tree suggests that the timing of the harvest is a critical factor influencing the initial ethanol levels available for FAEE synthesis. acs.orgnih.gov

Table 1: Ethanol Content in Different Olive Cultivars During Ripening

| Cultivar | Initial Ethanol Content (mg/kg) | Final Ethanol Content (mg/kg) | Percentage Increase |

| Picual | 2.45 | 3.01 | 23% |

| Hojiblanca | 4.34 | 7.03 | 62% |

| Arbequina | 0.56 | 1.12 | 100% |

Effect of Olive Damage and Storage Conditions on Fatty Acid Liberation

The structural integrity of the olive fruit is paramount in preventing the premature liberation of free fatty acids. Endogenous lipase (B570770) enzymes, which are responsible for hydrolyzing triacylglycerides into free fatty acids, are typically separated from the oil in intact fruit. oliveoiltimes.com However, when the fruit is damaged, whether through pest infestation, disease, or harsh harvesting methods like pole beating, this separation is compromised, leading to increased free fatty acid levels. oliveoiltimes.comresearchgate.netashs.org

Furthermore, the conditions and duration of storage between harvest and processing significantly impact the concentration of free fatty acids. Storing olives for extended periods, particularly in inappropriate conditions such as plastic bags, can dramatically reduce oil quality by increasing acidity. researchgate.netscirp.org Research has shown that storing olives for more than 48 hours can lead to a significant increase in free fatty acids. researchgate.net The increase in acidity is often a result of fungal lipase activity, which is exacerbated by higher storage temperatures. dss.go.thresearchgate.net For instance, storing 'Koroneiki' olives at 7.5°C led to deterioration from fungus and resulted in oil with high acidity. dss.go.th Conversely, while storage at lower temperatures (0°C or 5°C) for up to 30 days resulted in acceptable acidity levels, it could also lead to other quality issues like reduced resistance to oxidation. dss.go.th

Technological Factors Influencing FAEE Levels During Olive Oil Production

Beyond the initial state of the olives, the various stages of the oil extraction process can significantly influence the final concentration of FAEEs. The parameters used during malaxation, the addition of water, and the use of processing aids can all modulate the levels of these esters in the resulting olive oil.

Effects of Water Addition during Centrifugation

Water is often added during the centrifugation step to facilitate the separation of the oil from the solid and aqueous phases. researchgate.net However, this practice can influence the final ethanol content in the oil. Since ethanol is miscible with water, the addition of water during extraction can lead to a reduction in the oil's ethanol concentration. researchgate.net

Research has shown that a three-phase extraction system results in oils with approximately 25% lower ethanol content compared to a two-phase system. researchgate.net In a three-phase system, the reduction in ethanol due to water addition is around 14%. researchgate.net For vertical centrifugation, the reduction in ethanol is more pronounced as the water dose and temperature increase. researchgate.net While this reduction in ethanol can limit the formation of FAEEs, the addition of water can also lead to a decrease in desirable components like fruity intensity and phenolic compounds. researchgate.netmdpi.com One study observed a 53% reduction in ethanol content after vertical centrifugation. researchgate.net

Influence of Processing Aids (e.g., Calcium Carbonate)

Processing aids, such as calcium carbonate, are sometimes used during malaxation to improve oil extraction yield. researchgate.netnih.gov The addition of calcium carbonate has been shown to modify the amount of fatty acid alkyl esters (FAAEs), including FAEEs. itjfs.com

In a study involving the 'Coratina' and 'Nociara' olive cultivars, the addition of calcium carbonate during malaxation generally led to a reduction in FAAEs. itjfs.com For the 'Coratina' cultivar, this reduction was significant, with a decrease of about 43% for FAEEs in oils from olives stored for 12 days. itjfs.com The effect was less pronounced for the 'Nociara' cultivar. itjfs.com The use of calcium carbonate can also increase the activity of enzymes like polyphenol oxidase and peroxidase. itjfs.comresearchgate.net This "side effect" can lead to a reduction in the oil's phenolic compounds, which are important for its stability and sensory characteristics. researchgate.net

Post-Extraction Evolution of FAEEs During Olive Oil Storage

The concentration of Fatty Acid Ethyl Esters (FAEEs) in olive oil is not a static parameter and can undergo significant changes during storage. This evolution is primarily linked to the ongoing chemical reactions between free fatty acids (FFAs) and ethanol present in the oil. The initial concentrations of these precursors, which are influenced by the quality of the olives at the time of harvest and the extraction process, play a crucial role in the subsequent formation of FAEEs post-extraction.

The formation of FAEEs can continue during the storage of olive oil, a phenomenon that is closely tied to the presence of free alcohols and fatty acids resulting from the fermentation of olives. nih.gov It is a second-order reaction that occurs in an acidic medium and is catalyzed by enzymes. nih.gov Consequently, extra virgin olive oils (EVOOs) produced from mature, healthy fruits can sometimes see their FAEE concentrations rise above the legally permitted limit for the "extra virgin" classification within a few months of bottling. researchgate.net This underscores the importance of practices such as filtering the oil before bottling and maintaining strict control over storage temperatures. researchgate.net

Interestingly, some research suggests that changes in FAEE levels are more strongly correlated with the sanitary condition of the olives before processing rather than the storage conditions of the oil itself. researchgate.net However, the consensus remains that storage conditions, particularly temperature, significantly influence the rate of FAEE accumulation.

Temporal Dynamics of FAEE Concentration over Shelf-Life

Studies have demonstrated a dramatic increase in FAEE concentration over time in bottled extra virgin olive oil. researchgate.net This increase can be significant enough to alter the oil's quality classification. For instance, an oil that qualifies as extra virgin at the time of bottling may exceed the 35 mg/kg limit for FAEEs set by European regulations within a matter of months. nih.govresearchgate.net

The rate of this increase is not uniform and depends on the initial characteristics of the oil, including its free acidity and the initial concentration of volatile compounds. researchgate.net Oils with a higher initial FFA content are more prone to FAEE formation during storage.

Table 1: Illustrative Example of FAEE Evolution in Extra Virgin Olive Oil During Storage

| Storage Time (Months) | FAEE Concentration (mg/kg) - Oil A (Unfiltered, Room Temp) | FAEE Concentration (mg/kg) - Oil B (Filtered, Cooled) |

| 0 | 15 | 12 |

| 3 | 28 | 14 |

| 6 | 42 | 16 |

| 12 | 65 | 20 |

This table is a hypothetical representation based on findings that FAEE concentration can increase significantly over time, especially in unfiltered oils stored at room temperature.

Environmental Storage Conditions and their Effect on FAEE Accumulation

Environmental factors during storage, particularly temperature and exposure to light and oxygen, play a pivotal role in the evolution of olive oil quality, which includes the accumulation of FAEEs.

Temperature: Storage temperature is a critical factor influencing the rate of FAEE formation. researchgate.netnih.gov Higher storage temperatures accelerate the esterification reaction between free fatty acids and ethanol. Studies have shown that storing olive oil at elevated temperatures, such as 30°C and 40°C, leads to a more significant increase in quality degradation parameters compared to storage at cooler temperatures. mdpi.com For instance, storing extra virgin olive oil at 4°C has been shown to be the best temperature for preserving the oil for up to 36 months, maintaining most of its quality parameters within the extra virgin category. nih.gov Refrigerated storage at 4°C has been recommended for preserving the quality of even high-quality extra virgin olive oil for up to 18 months. nih.gov

Table 2: Effect of Storage Temperature on Free Fatty Acid Content in Arbequina EVOO over 12 Months

| Storage Condition | Initial %FFA | %FFA after 6 months | %FFA after 12 months |

| -23 ± 2 °C in darkness | 0.17 | 0.18 | 0.19 |

| 23 ± 2 °C with light | 0.17 | 0.19 | 0.20 |

| 23 ± 2 °C in darkness | 0.17 | 0.19 | 0.20 |

| 30 ± 2 °C in darkness | 0.17 | 0.25 | 0.28 |

| 40 ± 2 °C in darkness | 0.17 | 0.30 | 0.32 |

Data sourced from a study on Arbequina extra virgin olive oil. mdpi.com A higher free fatty acid content can contribute to increased FAEE formation.

Advanced Analytical Methodologies for Faee Quantification and Structural Characterization in Olive Oil Matrices

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of FAEEs in the complex matrix of olive oil. These techniques separate the FAEEs from other components of the oil, allowing for their individual identification and quantification.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of FAEEs in olive oil. scioninstruments.combhooc.comresearchgate.net In this method, the volatile esters are separated based on their boiling points and interactions with a stationary phase within a capillary column. The flame ionization detector then provides a response that is proportional to the amount of each compound, enabling accurate quantification. internationaloliveoil.orgmdpi.com The official method for FAEE determination in olive oil is based on GC-FID. qub.ac.uknih.gov

The selection of the carrier gas is a critical parameter in GC analysis. While hydrogen can offer faster separations and sharper peaks, helium is also commonly used due to safety considerations and its high efficiency at fast flow rates. internationaloliveoil.orgunit.no For instance, in one study, helium was selected as the optimal carrier gas for the analysis of four major FAEEs. nih.gov

The precision of the GC-FID system is paramount for reliable results. System suitability is often evaluated by repeated injections of a standard solution, with the relative standard deviation (%RSD) of retention times and peak areas serving as key performance indicators. mdpi.com For example, a validated method might demonstrate %RSD for retention times of less than 0.5% and for peak areas of less than 1.5%. mdpi.com

Detailed research findings on GC-FID for FAEE analysis: A study established a Si solid-phase extraction (SPE)-GC method for determining ethyl palmitate, ethyl linoleate, ethyl oleate (B1233923), and ethyl stearate (B1226849). nih.gov The method demonstrated good linearity within a range of 0.1-5.0 mg/L (R² > 0.999), with limits of detection (LODs) between 0.78-1.11 mg/kg and limits of quantification (LOQs) from 2.35-3.33 mg/kg. nih.gov Another validated SPE/GC-FID method showed linearity in the 10–134 mg/kg range (R² > 0.999) with LOD and LOQ below 0.5 mg/kg. qub.ac.ukresearchgate.net

Table 1: Performance Characteristics of a Validated SPE-GC-FID Method for FAEE Analysis

| Parameter | Value |

|---|---|

| Linearity Range | 10–134 mg/kg |

| Coefficient of Determination (R²) | > 0.999 |

| Limit of Detection (LOD) | < 0.5 mg/kg |

| Limit of Quantification (LOQ) | < 0.5 mg/kg |

| Relative Standard Deviation (Repeatability, RSDr) | < 10% |

| Relative Standard Deviation (Reproducibility, RSDR) | < 20% |

This table is based on data from a study presenting a fully validated SPE/GC-FID method for the determination of FAEEs in olive oils. qub.ac.ukresearchgate.net

Capillary gas chromatography is the standard for analyzing FAEEs and waxes in olive oil, offering high resolution and efficient separation of individual compounds. internationaloliveoil.orginternationaloliveoil.org The method allows for the separation of individual waxes and alkyl esters based on their carbon atom number. internationaloliveoil.org This is particularly useful for distinguishing between olive oil and olive-pomace oil, as well as for detecting the adulteration of extra virgin olive oils with lower quality oils. internationaloliveoil.orginternationaloliveoil.orgaocs.orgasn.sn

The choice of capillary column is crucial for achieving the desired separation. Fused silica (B1680970) capillary columns with lengths ranging from 8 to 12 meters and internal diameters of 0.25-0.32 mm are commonly used. internationaloliveoil.org The internal coating, or stationary phase, is typically a liquid phase with a uniform thickness of 0.10-0.25 μm. internationaloliveoil.org For the analysis of waxes, columns with stationary phases like SE-52 or SE-54 are often employed. aocs.org The use of highly polar columns, sometimes up to 30 meters in length, is also common for separating fatty acid methyl esters (FAMEs), providing a good balance between separation quality and analysis time. bhooc.comchromatographyonline.com

The operating conditions of the gas chromatograph, including the oven temperature program, carrier gas flow rate, and detector temperature, are optimized to ensure complete elution and satisfactory peak separation. internationaloliveoil.org For wax analysis, the detector temperature is often set high, for example at 350 °C. internationaloliveoil.org

The injection system is a critical component of the GC setup, as it introduces the sample onto the column. For the analysis of high-boiling point compounds like FAEEs and waxes, a direct, on-column injection system is often recommended. internationaloliveoil.orginternationaloliveoil.orgaocs.org This technique involves injecting the sample directly onto the capillary column at a low temperature, which minimizes thermal stress on the analytes and prevents discrimination of less volatile compounds.

The optimization of the injection process is essential for accurate and reproducible results. This includes the use of a specialized microsyringe with a hardened needle for direct on-column injection. internationaloliveoil.org The injection volume must be carefully controlled, typically around 1 µL. internationaloliveoil.org In some methods, after sample preparation and evaporation of the solvent, the residue is redissolved in a small volume of a suitable solvent like n-heptane before being injected into the GC using a cold on-column injection port. nih.gov

Hyphenated techniques, which couple two or more chromatographic methods, offer enhanced separation power and selectivity for complex samples like olive oil. nih.govnih.gov An example is the off-line coupling of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Flame Ionization Detection (HPLC-GC-FID). nih.govmdpi.com This approach utilizes HPLC for a preliminary fractionation of the sample, isolating the FAEEs from the bulk of the triglycerides and other interfering compounds. The collected fraction containing the FAEEs is then analyzed by GC-FID for detailed quantification.

This two-step process can significantly improve the cleanliness of the sample injected into the GC, leading to better chromatographic performance and longer column lifetime. mdpi.com A revised protocol using off-line HPLC-GC-FID has been shown to reduce the time and solvent consumption compared to traditional methods. mdpi.com

Detailed research findings on off-line HPLC-GC-FID for FAEE analysis: An in-house validated method using off-line HPLC-GC-FID demonstrated good linearity in the 2.5–50 mg/L range. mdpi.com The limits of detection (LOD) and quantification (LOQ) for all considered FAEEs were below 1 mg/kg and 1.5 mg/kg, respectively. nih.govmdpi.com The intra-day and inter-day precision values were found to be lower than 15%. mdpi.com

Table 2: Performance of a Revised Off-Line HPLC-GC-FID Method for FAEEs

| Parameter | Result |

|---|---|

| Linearity Range | 2.5–50 mg/L |

| Limit of Detection (LOD) | < 1 mg/kg |

| Limit of Quantification (LOQ) | < 1.5 mg/kg |

| Precision (Intra-day and Inter-day) | < 15% |

This table is based on data from an in-house validation study of a revised method for FAEE determination. mdpi.com

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis of FAEEs in olive oil. scioninstruments.com The primary goal is to isolate the FAEEs from the triglyceride matrix and other interfering substances. internationaloliveoil.org A common approach involves the addition of an internal standard to the oil sample, followed by fractionation using column chromatography. internationaloliveoil.orginternationaloliveoil.org

The choice of internal standard is crucial for accurate quantification. For FAEE analysis, methyl heptadecanoate or ethyl heptadecenoate have been successfully used. nih.govnih.gov For the analysis of waxes, lauryl arachidate (B1238690) is a common internal standard. internationaloliveoil.org

The official international standard method for FAEE detection involves silica gel column chromatography followed by gas chromatography. nih.gov However, this method can be complex, time-consuming, and require large volumes of reagents. nih.gov To address these drawbacks, alternative methods such as solid-phase extraction (SPE) have been developed. nih.gov SPE methods can significantly reduce the sample processing time and solvent consumption. nih.gov For example, a developed SPE method can process a sample in about 2 hours using only 23 mL of reagents. nih.gov

Silica gel column chromatography is a fundamental technique for the enrichment of alkyl esters, including FAEEs, from olive oil. nih.govinternationaloliveoil.orginternationaloliveoil.orgaocs.org This method separates compounds based on their polarity. teledynelabs.com The non-polar FAEEs have a lower affinity for the polar silica gel stationary phase compared to the more polar triglycerides. internationaloliveoil.orginternationaloliveoil.org

In this procedure, a glass column is packed with activated silica gel. internationaloliveoil.orginternationaloliveoil.orgaocs.org The olive oil sample, dissolved in a non-polar solvent like n-hexane, is loaded onto the column. internationaloliveoil.orginternationaloliveoil.org A solvent mixture, typically n-hexane and diethyl ether (e.g., 99:1 v/v), is then used to elute the compounds. internationaloliveoil.org The less polar compounds, including the FAEEs and waxes, travel down the column faster and are collected in the eluate, while the more polar triglycerides are retained on the column. internationaloliveoil.orginternationaloliveoil.org This process effectively enriches the fraction containing the alkyl esters, making them more amenable to subsequent GC analysis.

The collected fraction is then typically evaporated to dryness and the residue is redissolved in a small volume of a suitable solvent for injection into the gas chromatograph. internationaloliveoil.org

Sample Preparation and Fractionation Procedures

Solid Phase Extraction (SPE) based on Silica Gel

Solid Phase Extraction (SPE) utilizing silica gel cartridges has emerged as a refined and efficient alternative to traditional, cumbersome liquid chromatography methods for isolating FAEEs from the complex olive oil matrix. chrom-china.comscispace.comnih.gov This technique significantly reduces sample preparation time, solvent consumption, and operational complexity. chrom-china.comnih.govsciengine.com

The methodology typically involves dissolving a small quantity of olive oil, approximately 0.05 to 0.1 grams, in an n-hexane solution. chrom-china.comqub.ac.uk This solution is then passed through a silica gel SPE column, often with a 1 g/6 mL configuration. chrom-china.comscispace.comnih.gov The non-polar nature of n-hexane allows the bulk of the triacylglycerols (the main components of olive oil) to be washed through the column, while the slightly more polar FAEEs are retained on the silica gel. Subsequently, the FAEEs are eluted from the cartridge using a solvent or solvent mixture of appropriate polarity. This selective isolation results in a cleaner sample extract for subsequent analysis, typically by gas chromatography (GC). chrom-china.comscispace.com

Studies have demonstrated the effectiveness of this SPE-based approach, achieving high recoveries for various FAEEs, ranging from 93.8% to 104.0%. chrom-china.comnih.gov The entire sample processing time using this method can be as short as two hours, with a total reagent volume of about 23 mL, presenting a significant improvement in efficiency over older standard methods. chrom-china.comscispace.comnih.gov

Table 1: Comparison of SPE Method Parameters for FAEE Analysis

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Sorbent Type | Silica Gel (Si) | chrom-china.com, scispace.com, qub.ac.uk |

| Cartridge Size | 1 g / 6 mL | chrom-china.com, scispace.com, nih.gov |

| Sample Weight | 0.05 g - 0.1 g | chrom-china.com, qub.ac.uk |

| Extraction Solvent | n-Hexane | chrom-china.com, scispace.com |

| Analysis Time | Approx. 2 hours | chrom-china.com, nih.gov |

| Solvent Consumption | Approx. 23 mL | chrom-china.com, nih.gov |

| Recovery Rates | 93.8% - 104.0% | chrom-china.com |

Solvent Extraction and Dilution Methodologies

Prior to purification steps like SPE, the initial extraction and dilution of the olive oil sample are crucial for the accurate analysis of FAEEs. The primary goal is to dissolve the oil in a suitable organic solvent that is compatible with the subsequent analytical steps.

N-hexane is a commonly employed solvent for the initial extraction and dilution of the olive oil sample. chrom-china.comscispace.com Its non-polar characteristics make it an excellent solvent for lipids, ensuring the complete dissolution of the oil matrix. For instance, a common procedure involves dissolving the oil sample in an internal standard solution prepared in n-hexane before proceeding to the purification stage. qub.ac.uk

Other solvent systems have also been utilized. One approach involves dissolving the oil in a solution of n-heptane. nih.gov In some methodologies, a combination of solvents is used. For example, a mixture of n-hexane and diethyl ether (99:1, v/v) has been used to prepare certain reagents added during the sample preparation process. qub.ac.uk

More advanced, though less common for routine FAEE analysis, are techniques like oiling-out assisted liquid-liquid extraction (OA-LLE). nih.gov This method uses solvents like methanol (B129727) and dichloromethane (B109758) to isolate volatile and semi-volatile compounds from the oil matrix. nih.gov However, for standard FAEE quantification, direct dilution in a non-polar solvent like n-hexane or n-heptane remains the most straightforward and widely adopted first step. chrom-china.comnih.gov

Selection and Validation of Internal Standards for Quantification

The use of an appropriate internal standard (IS) is fundamental for achieving accurate and precise quantification of FAEEs in olive oil using chromatographic methods. The IS is a compound added to the sample in a known concentration to correct for variations in sample injection volume and potential loss of analytes during sample preparation.

An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. For FAEE analysis, several compounds have been screened and validated. Ethyl heptadecenoate (cis-10) has been identified as an optimal internal standard in several studies. chrom-china.comscispace.comnih.gov Its properties are very similar to the major FAEEs found in olive oil, such as ethyl oleate and ethyl palmitate, ensuring comparable behavior during extraction and chromatographic analysis. chrom-china.com

Another commonly used internal standard is methyl heptadecanoate (C17:0 Me). qub.ac.uknih.gov Although it is a methyl ester rather than an ethyl ester, its chromatographic behavior is predictable and suitable for the quantification of FAEEs. The choice between an ethyl or methyl ester as an IS can depend on the specific goals of the analysis and the potential for co-elution with other compounds in the sample matrix.

The validation of the internal standard is a critical step. This involves confirming that the IS does not interfere with any of the target analytes and provides consistent recovery and response across the analytical range. The selection process often involves comparing the performance of several potential candidates to find the one that yields the highest accuracy and precision. chrom-china.comnih.gov

Table 2: Internal Standards Used in FAEE Quantification

| Internal Standard | Abbreviation | Rationale for Use | Source(s) |

|---|---|---|---|

| Ethyl heptadecenoate (cis-10) | - | Determined as optimal after screening several candidates; chemically similar to target FAEEs. | chrom-china.com, scispace.com, nih.gov |

Method Validation Parameters: Linearity, Limits of Detection (LOD), and Quantification (LOQ)

To ensure the reliability of any analytical method for FAEE quantification, it must be rigorously validated. Key validation parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

Linearity establishes the concentration range over which the analytical instrument's response is directly proportional to the concentration of the analyte. For FAEE analysis, methods typically demonstrate excellent linearity, with coefficients of determination (R²) greater than 0.999 over a concentration range such as 0.1–5.0 mg/L or 10–134 mg/kg. chrom-china.comqub.ac.ukresearchgate.net This high R² value indicates a strong linear relationship between the concentration and the instrumental signal, which is essential for accurate quantification.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These values are crucial for determining the sensitivity of the method, especially when analyzing trace levels of FAEEs to verify compliance with quality standards, such as the ≤35 mg/kg limit for extra virgin olive oil. qub.ac.uk Validated methods have reported LODs for individual FAEEs in the range of 0.78–1.11 mg/kg, and in some optimized methods, below 0.5 mg/kg. chrom-china.comqub.ac.uk Correspondingly, LOQs are often in the range of 2.35–3.33 mg/kg, or below 0.5 mg/kg in highly sensitive methods. chrom-china.comqub.ac.uk

Table 3: Method Validation Parameters for FAEE Analysis in Olive Oil

| Parameter | Typical Value/Range | Significance | Source(s) |

|---|---|---|---|

| Linearity (R²) | > 0.999 | Ensures a proportional response for accurate quantification. | chrom-china.com, qub.ac.uk, researchgate.net |

| Limit of Detection (LOD) | 0.78 - 1.11 mg/kg or < 0.5 mg/kg | Defines the lowest detectable concentration. | chrom-china.com, qub.ac.uk |

| Limit of Quantification (LOQ) | 2.35 - 3.33 mg/kg or < 0.5 mg/kg | Defines the lowest quantifiable concentration with accuracy. | chrom-china.com, qub.ac.uk |

Spectroscopic Approaches for Rapid and Non-Destructive FAEE Assessment

While chromatographic methods provide precise quantification, they are often time-consuming and require chemical solvents. Spectroscopic techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, offer a rapid, non-destructive alternative for screening olive oil quality, including the assessment of FAEE content. nih.govbhooc.comresearchgate.net These methods analyze the interaction of infrared light with the oil sample to generate a spectral fingerprint that contains information about its molecular composition. bhooc.commdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy has proven to be a powerful tool for detecting adulteration and degradation in olive oil. bhooc.commdpi.com The technique is fast, requires minimal to no sample preparation, and avoids the use of chemicals. bhooc.com By analyzing the FT-IR spectrum of an olive oil sample, it is possible to identify characteristic absorption bands related to specific functional groups, including the ester linkages present in FAEEs. mdpi.com

When olives are of poor quality or have been stored improperly, fermentation can occur, leading to the formation of alcohols that react with free fatty acids to produce FAEEs. This increase in FAEE concentration causes subtle but detectable changes in the oil's FT-IR spectrum. bhooc.com Coupled with chemometric data analysis techniques like Linear Discriminant Analysis (LDA), FT-IR can be used to develop classification models capable of discriminating between extra virgin olive oils (EVOO) and non-EVOO based on their FAEE content with high accuracy. researchgate.net

Spectral Region Analysis and Vibrational Assignments for Ester Bonds

The identification of FAEEs using FT-IR spectroscopy relies on the analysis of specific regions of the infrared spectrum where the vibrations of ester functional groups occur. The ester group (-COO-) has characteristic stretching vibrations that are sensitive to their chemical environment.

A key spectral marker for the presence of esters, including FAEEs, is the strong absorption band associated with the carbonyl (C=O) stretching vibration. mdpi.com This peak is typically observed in the region around 1744-1746 cm⁻¹ . bhooc.commdpi.com An increase in the intensity of this peak can indicate a higher concentration of ester compounds, which may be attributed to elevated levels of FAEEs resulting from poor storage conditions or fruit quality. bhooc.com

Additionally, the "fingerprint region" of the spectrum, particularly between 1000 cm⁻¹ and 1250 cm⁻¹ , contains important information. mdpi.com The stretching vibrations of the C-O single bond within the ester group give rise to strong bands in this area. Specifically, peaks located around 1160 cm⁻¹ are assigned to the stretching vibrations of C–O ester groups. mdpi.com Analyzing shifts and intensity changes in these specific spectral regions allows for the rapid and non-destructive assessment of FAEE levels in olive oil. bhooc.commdpi.com

Table 4: Key FT-IR Spectral Regions for FAEE Assessment

| Spectral Region (cm⁻¹) | Vibrational Assignment | Significance in FAEE Analysis | Source(s) |

|---|---|---|---|

| 1744 - 1746 | Carbonyl (C=O) stretching in ester groups | Increased absorbance points to higher FAEE content and potential poor quality. | bhooc.com, mdpi.com |

| 1000 - 1250 | C-O stretching in ester groups | Provides confirmatory evidence of ester linkages. | mdpi.com |

| ~1160 | C-O ester group stretching | A strong peak characteristic of the ester functional group. | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetone |

| Dichloromethane |

| Diethyl ether |

| Dodecane |

| Ethyl heptadecenoate |

| Ethyl linoleate |

| Ethyl oleate |

| Ethyl palmitate |

| Ethyl stearate |

| Methanol |

| Methyl heptadecanoate |

| n-Heptane |

Chemometric Modeling for Classification and Prediction (e.g., PLS, LDA, SIMCA)

Chemometric modeling is a cornerstone in modern analytical chemistry, enabling the extraction of meaningful information from complex chemical data. In the context of fatty acid ethyl esters (FAEEs) in olive oil, chemometric techniques such as Partial Least Squares (PLS), Linear Discriminant Analysis (LDA), and Soft Independent Modeling of Class Analogy (SIMCA) are pivotal for classifying olive oil quality and predicting FAEE concentrations. mdpi.com These supervised methods are guided by preliminary information which serves as a reference for the final results. mdpi.com

Partial Least Squares (PLS) regression is a versatile tool used for both regression (PLSR) and classification (PLS-DA). rpubs.com PLS-DA, a combination of partial least squares regression and linear discriminant analysis, is used to optimize the separation between different groups. mdpi.com It has been successfully applied to discriminate between high-quality extra-virgin olive oils (EVOO) and lower-quality, non-edible (lampante) oils. nih.gov Research has demonstrated that PLS-DA models, when applied to Fourier Transform Infrared (FTIR) spectral data, can effectively classify virgin olive oil (VOO) grades with high accuracy. researchgate.netnih.gov One study achieved 93% prediction accuracy in calibration and 100% in external validation for classifying VOO commercial grades. researchgate.net Another study focusing on discriminating EVOO from whole and stoned olive pastes using FTIR data and PLS1-DA reported very satisfactory statistical parameters from external validation, with low root mean square error of prediction (RMSEP) and relative error (RE%). nih.gov Furthermore, PLS models have shown good correlation coefficients for various quality parameters, including a correlation of 0.94 for total polyphenol content. researchgate.net

Linear Discriminant Analysis (LDA) is another powerful classification method used to separate predefined classes of samples. unifi.it It has been effectively used to differentiate olive oils based on their FAEE content, particularly for distinguishing between extra virgin olive oil (EVOO) and non-EVOO samples. bohrium.comresearchgate.net In one study, an LDA model developed using selected variables from FT-IR spectra achieved a correct classification rate of 96-100% in prediction for discriminating EVOO from non-EVOO based on FAEE levels. bohrium.comresearchgate.netresearchgate.net The success of LDA is also noted in classifying olive oils by geographical origin based on their fatty acid and triacylglycerol compositions. nih.gov The application of stepwise LDA can effectively reduce the number of volatile compounds needed to differentiate olive oils by cultivar, leading to a correct classification rate of 85.6%. mdpi.com

Soft Independent Modeling of Class Analogy (SIMCA) is a class-modeling technique that builds a separate Principal Component Analysis (PCA) model for each class. mdpi.com This method is considered "soft" because it makes no assumptions about data distribution and allows for class overlap. mdpi.com However, its effectiveness in FAEE-based olive oil classification has been found to be less reliable compared to LDA. bohrium.comresearchgate.netresearchgate.net Studies have reported that SIMCA models yield low specificity values (40-67%), indicating a high probability of misclassifying non-EVOO samples as EVOO. bohrium.comresearchgate.netresearchgate.net While some research notes that SIMCA can show good separation between certain sample groups, the number of misestimated samples can be high in cases of large variance within a group. researchgate.net

Performance of Chemometric Models in Olive Oil Classification

| Model | Application | Data Source | Key Research Finding | Source |

|---|---|---|---|---|

| PLS-DA | Classification of Virgin Olive Oil grades | FTIR Spectra | Achieved 100% prediction accuracy in external validation. | researchgate.net |

| LDA | Discrimination of EVOO vs. non-EVOO based on FAEE content | FT-IR Spectra | Reached 96–100% correct classification in prediction. | bohrium.comresearchgate.net |

| SIMCA | Discrimination of EVOO vs. non-EVOO based on FAEE content | FT-IR Spectra | Resulted in low specificity (40–67%), making it less reliable. | bohrium.comresearchgate.net |

| PLS-DA | Discrimination of defective vs. non-defective olive oils | HS-MS, MIR, UV-vis | Found to be the best strategy for defective vs non-defective and edible vs non-edible oil discrimination. | nih.gov |

Near-Infrared (NIR) and Visible/Near-Infrared (Vis/NIR) Spectroscopy Applications

Near-Infrared (NIR) and Visible/Near-Infrared (Vis/NIR) spectroscopy have emerged as rapid, non-destructive, and cost-effective analytical tools for assessing olive oil quality, including the quantification of FAEEs. nih.govmdpi.commdpi.comacs.orgresearchgate.netbhooc.com These techniques measure the interaction of light with the sample, generating a unique spectral fingerprint that contains information about its chemical composition. bhooc.com This approach requires minimal to no sample preparation, making it suitable for routine screening and on-line process control. bhooc.commdpi.com

NIR spectroscopy has been successfully applied to predict various quality parameters in olive oil. nih.govmdpi.comresearchgate.netnih.gov Studies have shown that NIR, coupled with chemometric models like Partial Least Squares (PLS) regression, can accurately determine free acidity, peroxide value, and fatty acid composition. mdpi.comresearchgate.netnih.gov The feasibility of NIR as an alternative to traditional, time-consuming methods for measuring fat and moisture content in olives has been demonstrated, with studies reporting high correlation coefficients (R²) of 0.995 between NIR predictions and reference methods. nih.govacs.org Research has also explored the use of NIR to predict the oxidative stability index (OSI) and fatty acid composition in EVOO, showing promising results for use in breeding programs. inuouja.commdpi.com For instance, models developed using FT-NIR instruments showed high accuracy for these traits. inuouja.commdpi.com

Vis/NIR spectroscopy, which extends the spectral range into the visible region, can provide additional information related to pigments like chlorophylls (B1240455) and carotenoids. nih.gov Certain spectral ranges in the Vis/NIR spectrum have been linked to the presence of adulterants like olive pomace oil. mdpi.comnih.gov For example, absorbances in the 470–690 nm, 1145–1265 nm, and 1355–1500 nm ranges have been used to detect adulteration. mdpi.comnih.gov

The development of robust prediction models is crucial for the application of these spectroscopic techniques. Research has focused on selecting key wavelengths to build simplified and accurate models. One study used a stepwise decorrelation method (SELECT) combined with ordinary least squares (OLS) regression, which identified up to 30 key wavelengths out of 700 to quantify various quality attributes, achieving high correlation coefficients (R = 0.86–0.96). mdpi.com

Applications of NIR and Vis/NIR Spectroscopy in Olive Oil Analysis

| Technique | Parameter Measured | Key Finding | Source |

|---|---|---|---|

| NIR | Fat and Moisture Content | High correlation (R² = 0.995) with reference methods. | nih.govacs.org |

| NIR | Free Acidity, Peroxide Value, K232, K270 | Can be measured with high precision. | mdpi.comresearchgate.netnih.gov |

| Vis/NIR | Adulteration with Olive Pomace Oil | Specific spectral ranges (470–690 nm, 1145–1265 nm, 1355–1500 nm) identified for detection. | mdpi.comnih.gov |

| NIR with SELECT-OLS | Carotenoids, Chlorophyll, Sensory Attributes | Achieved high correlation coefficients (R = 0.86–0.96) using a reduced number of wavelengths. | mdpi.com |

| FT-NIR | Oxidative Stability Index (OSI) and Fatty Acid Composition | Demonstrated promising results for rapid evaluation in olive breeding programs. | inuouja.commdpi.com |

Development of Automated and On-Line Analytical Systems for FAEE Monitoring

The development of automated and on-line analytical systems for monitoring FAEEs and other quality parameters in olive oil is a significant advancement for the industry. researchgate.net These systems aim to replace or supplement traditional laboratory methods, which are often time-consuming, labor-intensive, and require significant amounts of chemical solvents. bohrium.comresearchgate.netqub.ac.uk By integrating analytical technologies directly into the production process, producers can achieve real-time quality control, optimize processes, and ensure product consistency. bhooc.comresearchgate.net

One promising approach involves the use of spectroscopy, particularly NIR, for on-line monitoring. mdpi.comresearchgate.net NIR sensors can be installed in the production line to continuously measure key quality parameters of the olive oil as it is being processed. researchgate.net This allows for immediate adjustments to be made, for example, to the parameters of the malaxation step, which can influence the final composition of the oil. mdpi.com

Gas chromatography (GC) is the official method for FAEE determination, but it is typically a lengthy, off-line process. bohrium.comqub.ac.uk However, innovations are making GC-based analysis faster and more automated. A new method using GC-Mass Spectrometry (GC-MS) with direct thermo-desorption and cryo-focalization requires no sample preparation, is faster, uses fewer solvents, and has better repeatability than the official method. nih.gov Furthermore, off-line HPLC-GC-FID methods have been developed that significantly reduce the analysis time (from 6 hours to 2.5 hours) and solvent consumption (from 350 mL to 40 mL) compared to the official EU method. nih.gov While not fully "on-line," the automation of sample preparation and injection in these revised GC methods represents a step towards more efficient monitoring. qub.ac.uknih.gov

Another novel technique that shows potential for rapid screening is time-domain reflectometry (TDR). nih.gov When combined with PLS multivariate analysis, TDR has been shown to predict FAEE content with high correlation (R² = 0.923), suggesting its suitability for monitoring this key quality attribute during the extraction process. nih.gov

The ultimate goal is the development of integrated systems that can automatically sample, analyze, and provide feedback on olive oil quality in real-time. Prototypes for automated monitoring of fermentation parameters in table olives, which reproduce the analytical operations of a human operator, demonstrate the potential for such robotic systems in the olive industry. mdpi.com These innovative technologies are crucial for meeting market demands for high-quality, safe, and authentic olive oil. researchgate.net

Role of Olive Oil Faees in Quality Assurance and Adulteration Detection

FAEEs as Official Quality Parameters for Virgin Olive Oil Classification

The significance of FAEEs as a quality marker is underscored by their adoption as an official parameter by international regulatory bodies. nih.govresearchgate.net This formal recognition has solidified their place in the comprehensive analysis required to classify virgin olive oils.

Both the European Union (EU) and the International Olive Council (IOC) have established maximum permissible limits for the content of FAEEs in extra virgin olive oil (EVOO). europa.euinternationaloliveoil.org Initially, the regulations considered the sum of fatty acid methyl esters (FAMEs) and FAEEs. However, as fermentation processes are more directly linked to FAEEs, the legal limit was later revised to focus solely on FAEEs. nih.gov

As of the latest regulations, the limit for FAEEs in extra virgin olive oil is set at ≤ 35 mg/kg. internationaloliveoil.orgqub.ac.ukresearchgate.net This threshold was established to safeguard the quality of EVOO and prevent fraudulent practices, such as the blending of high-quality EVOO with lower-grade, mildly deodorized olive oils. researchgate.net Adherence to this limit is a mandatory requirement for an oil to be marketed as extra virgin. qub.ac.uk

Regulatory Limits for Fatty Acid Ethyl Esters (FAEEs) in Extra Virgin Olive Oil:

| Regulatory Body | Maximum Limit for FAEEs |

|---|---|

| European Union (EU) | ≤ 35 mg/kg |

This table provides a summary of the maximum allowable concentration of FAEEs in extra virgin olive oil according to major international standards.

The concentration of FAEEs is a key differentiator between extra virgin olive oil and lower quality grades like virgin and lampante olive oil. nih.govresearchgate.net Extra virgin olive oil, the highest grade, is characterized by very low levels of FAEEs, reflecting its production from fresh, healthy olives under optimal conditions. nih.govoliveoilhub.au

As the quality of the olives decreases, leading to fermentation, the ethanol (B145695) content rises, which in turn leads to a higher concentration of FAEEs. researchgate.net Consequently, virgin olive oils, which may have slight sensory defects, and lampante oils, which are not fit for consumption without refining, typically exhibit significantly higher levels of FAEEs. internationaloliveoil.orgoliveoilhub.au This clear correlation allows for the use of FAEE analysis as a reliable tool to distinguish between these grades, protecting consumers from mislabeled products and ensuring fair trade. researchgate.netresearchgate.net

Typical FAEE Content by Olive Oil Grade:

| Olive Oil Grade | Typical FAEE Content |

|---|---|

| Extra Virgin Olive Oil (EVOO) | ≤ 35 mg/kg |

| Virgin Olive Oil | > 35 mg/kg |

This interactive table illustrates the general relationship between olive oil grade and the concentration of Fatty Acid Ethyl Esters.

Inter-Correlations of FAEEs with Other Olive Oil Quality Indices

A direct relationship exists between the formation of FAEEs and the level of free acidity . researchgate.net Free acidity, expressed as the percentage of oleic acid, is a measure of the hydrolysis of triglycerides, which releases free fatty acids. aboutoliveoil.orgoliveamelia.com Since free fatty acids are a necessary reactant for the formation of FAEEs, a higher free acidity can create a more favorable environment for their production, especially when ethanol is present from fermentation. researchgate.net Therefore, oils with high free acidity often exhibit elevated levels of FAEEs. researchgate.net

The peroxide value is an indicator of primary oxidation in the oil, measuring the concentration of hydroperoxides. theolivescene.comthefuriesoliveoil.com While not directly a reactant in FAEE formation, the conditions that lead to a high peroxide value, such as the use of damaged or poor-quality fruit, are often the same conditions that promote fermentation and subsequent FAEE formation. theolivescene.com Therefore, a positive correlation can often be observed between FAEE levels and the peroxide value, both pointing towards a lower quality oil.

Phenolic compounds are natural antioxidants present in olive oil that contribute to its stability, sensory characteristics, and health benefits. nih.govnih.gov High-quality extra virgin olive oils are typically rich in these compounds. nih.gov A negative correlation has been observed between the concentration of FAEEs and the total phenolic content. nih.gov This inverse relationship is logical: the conditions that favor the formation of FAEEs (poor quality fruit, fermentation) are detrimental to the preservation of delicate phenolic compounds. acs.org Therefore, an oil with a high FAEE content will likely have a lower concentration of beneficial phenols, and vice versa.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-diacylglycerol |

| Alpha-tocopherol |

| Arachidonic acid |

| Campesterol |

| Eicosenoic acid |

| Erythrodiol |

| Ethanol |

| Fatty acid ethyl esters (FAEEs) |

| Fatty acid methyl esters (FAMEs) |

| Gadoleic acid |

| Heptadecanoic acid |

| Heptadecenoic acid |

| Hydroxytyrosol |

| Linoleic acid |

| α-Linolenic acid |

| Methanol (B129727) |

| Methyl heptadecanoate |

| Oleic acid |

| Oleuropein |

| Palmitic acid |

| Palmitoleic acid |

| Pyropheophytins |

| β-Sitosterol |

| Stearic acid |

| Tyrosol |

Linkages to Volatile Compounds and Sensory Defects Indicative of Fermentation

The presence of high concentrations of FAEEs in virgin olive oil is strongly linked to fermentative processes that occur in low-quality olives, leading to undesirable sensory characteristics. When olives are damaged, overripe, or stored improperly before processing, they can undergo fermentation, which produces ethanol. nih.gov This ethanol then reacts with free fatty acids in the oil to form FAEEs. nih.gov

This connection to fermentation means that elevated FAEE levels are often accompanied by specific volatile compounds that impart negative sensory notes to the oil. Research has demonstrated a positive correlation between FAEE content and volatile compounds such as ethyl acetate (B1210297), which is associated with a "winey-vinegary" defect. Conversely, a negative correlation has been observed between FAEEs and positive volatile compounds like trans-2-hexenal (B146799), which contributes to the desirable "green" and "fruity" aromas of high-quality extra virgin olive oil.

A study involving 35 virgin olive oils found that those with higher FAEE concentrations also had higher ratios of ethyl acetate to trans-2-hexenal and ethyl acetate to hexanal, further solidifying the link between FAEEs and fermentative defects. Commercially-blended extra virgin olive oils, when compared to single-source oils, have been found to contain a wider array of undesirable volatile compounds, including 2-phenylethanol, isoamyl alcohol, and ethyl hexanoate, which often co-occur with sensory defects like "fusty/muddy sediment" and "musty". researchgate.net

Utility of FAEEs in Detecting Adulteration and Deodorization Treatments

Beyond indicating the quality of the raw material, FAEEs are valuable markers for detecting fraudulent activities in the olive oil industry, including the blending of extra virgin olive oil with lower-grade oils and the use of illegal deodorization treatments.

Lampante virgin olive oil is the lowest grade of virgin olive oil and is characterized by high acidity, sensory defects, and a significant presence of FAEEs. It is not fit for human consumption without refining. The adulteration of extra virgin olive oil with lampante oil is a fraudulent practice used to lower costs. Because of their high concentration in lampante oils, FAEEs serve as effective markers for detecting this type of adulteration. researchgate.net Studies have shown that alkyl esters, including FAEEs, are significantly more abundant in lampante oils compared to extra virgin olive oils. researchgate.net

Soft deodorization is a gentle refining process used to remove undesirable flavors and odors from low-quality oils, which can then be illegally blended with extra virgin olive oil. nih.govresearchgate.net A key advantage of using FAEEs as markers is that they are not significantly removed or altered during this mild deodorization process. researchgate.netresearchgate.net Therefore, an oil that has undergone soft deodorization will likely retain a high concentration of FAEEs, making their presence a strong indicator of this illegal treatment. nih.govresearchgate.netresearchgate.net The analysis of FAEEs, in conjunction with a sensory assessment, can effectively identify the presence of soft deodorized oils in what is being sold as extra virgin olive oil. qub.ac.uk

Challenges and Nuances in FAEE-Based Quality Assessment

While FAEEs are a valuable tool, their use in quality assessment is not without its complexities. Natural variations in ethanol levels in olives and the influence of external factors can affect FAEE concentrations, requiring careful consideration in their interpretation.

Research has revealed that ethanol is naturally present in olive fruits and its concentration can vary significantly among different cultivars. uni.luacs.orgcsic.es This naturally occurring ethanol can act as a precursor for the formation of FAEEs during storage, even in high-quality oils. uni.lu For instance, studies have shown that the 'Hojiblanca' cultivar can have naturally higher ethanol content compared to 'Picual' and 'Arbequina' cultivars. acs.orgresearchgate.net This inherent variability means that a single, universal limit for FAEEs may not be appropriate for all olive varieties, and the basal ethanol level of the specific cultivar should be taken into account. researchgate.net

Table 1: Ethanol Content in Different Olive Cultivars

| Olive Cultivar | Ethanol Content Range (mg/kg) |

| 'Hojiblanca' | 6 - 58 |

| 'Picual' | 0.56 - 2.90 |

| 'Arbequina' | 1.5 - 11.5 |

Data sourced from a study on ethanol content in olive fruit during ripening. acs.org

In addition to the olive cultivar, the conditions under which the olives are grown can also influence their natural ethanol content and, consequently, the potential for FAEE formation. uni.luresearchgate.net Factors such as the ripeness of the fruit at harvest and climatic conditions of a particular year can impact the ethanol concentration in the olives. uni.lucsic.es For example, ethanol content in olive fruits has been observed to increase during the ripening process. acs.orgresearchgate.net These variables add another layer of complexity to the interpretation of FAEE levels, highlighting the need for a holistic approach to quality assessment that considers the entire production chain.

Biotechnological Production and Industrial Applications of Fatty Acid Ethyl Esters General Compound Focus

Enzymatic Synthesis of FAEEs